Chlorhydrate de 6,7,8,9-Déhydro-Paliperidone

Vue d'ensemble

Description

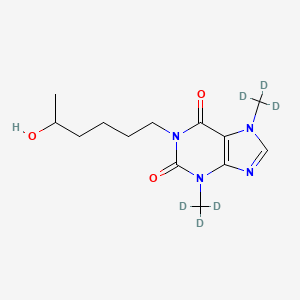

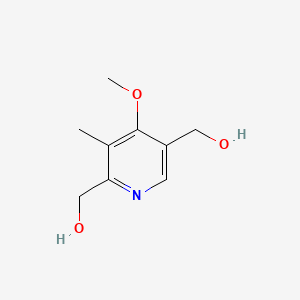

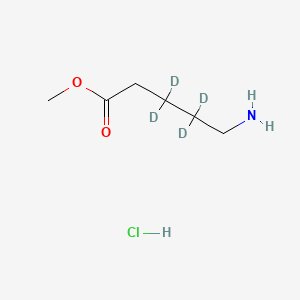

6,7,8,9 Dehydro Paliperidone Hydrochloride is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders . The compound has a molecular formula of C23H23FN4O3.2HCl and a molecular weight of 495.37 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Applications De Recherche Scientifique

6,7,8,9 Dehydro Paliperidone Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and reactions of Paliperidone derivatives. In biology and medicine, it is used to investigate the pharmacological effects of Paliperidone and its derivatives on various biological systems . In industry, it is used in the development of new antipsychotic drugs and other therapeutic agents .

Analyse Biochimique

Biochemical Properties

It is known that Paliperidone, the parent compound of 6,7,8,9 Dehydro Paliperidone Hydrochloride, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . It is likely that 6,7,8,9 Dehydro Paliperidone Hydrochloride interacts with similar biomolecules.

Cellular Effects

Given its structural similarity to Paliperidone, it may influence cell function by modulating neurotransmitter activity, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Paliperidone, the parent compound, is known to exert its effects at the molecular level through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .

Metabolic Pathways

Paliperidone, the parent compound, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission .

Méthodes De Préparation

The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves several steps. One common method includes the hydrogenation of Paliperidone intermediates in the presence of hydrogen or hydrogen transfer reagents such as formic acid, salts of formic acid, phosphonic acid, hydrazine, monosodium dihydrogen orthophosphate, or cyclohexene. Industrial production methods often involve cGMP synthesis workshops with cleanroom classes ranging from 100 to 100,000.

Analyse Des Réactions Chimiques

6,7,8,9 Dehydro Paliperidone Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: This reaction involves the replacement of one functional group with another.

Mécanisme D'action

The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride is similar to that of Paliperidone. It is believed to exert its effects through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . Additionally, it acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions help to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .

Comparaison Avec Des Composés Similaires

6,7,8,9 Dehydro Paliperidone Hydrochloride is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:

Paliperidone: The parent compound, used as an atypical antipsychotic.

Risperidone: Another antipsychotic that is metabolized into Paliperidone in the body.

9-Hydroxyrisperidone: The primary active metabolite of Risperidone.

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

Propriétés

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYLAYFYBZRXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)